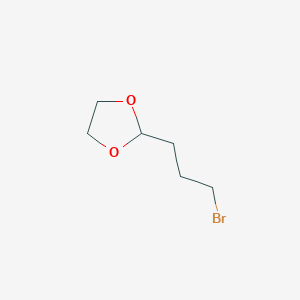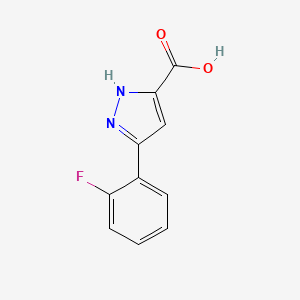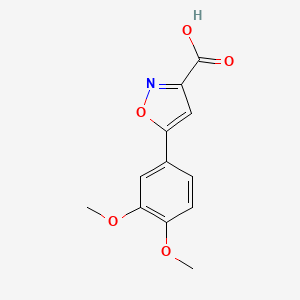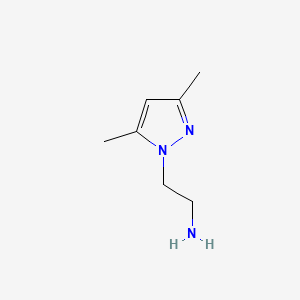
2-(3-Bromopropyl)-1,3-dioxolane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related dioxolane derivatives involves multiple steps, including condensation, reduction, sulfonylation, and bromination processes. For instance, 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl is synthesized from benzaldehyde through a series of reactions, highlighting the versatility of dioxolane compounds in organic synthesis (Sun Xiao-qiang, 2009).
Molecular Structure Analysis
The molecular structure of dioxolane derivatives is characterized by the dioxolane ring, a five-membered cyclic acetal, which significantly influences their chemical properties and reactivity. The presence of substituents, such as bromomethyl groups, further modifies these characteristics, enabling a wide range of chemical transformations.
Chemical Reactions and Properties
Dioxolane compounds undergo various chemical reactions, including bromination, dehydrobromination, and acetal protection removal, demonstrating their reactivity and utility in organic synthesis. For example, the synthesis of 1-Bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane involves bromination and subsequent reaction steps to yield the final product (R. Carlson et al., 2011).
Applications De Recherche Scientifique
Renewable Energy and Fuel Additives
2-(3-Bromopropyl)-1,3-dioxolane and its derivatives have potential applications in renewable energy, particularly as components in gasoline, solvents, and fuel additives. For instance, a study demonstrated the use of 1,3-dioxolane derivatives in creating a sustainable gasoline blending component with high anti-knock properties and a greater net heat of combustion compared to ethanol (Harvey, Merriman, & Quintana, 2016).
Chemical Synthesis and Industrial Applications
The compound and its related derivatives are used extensively in chemical synthesis. For example, a synthetic procedure involving this compound derivatives has been developed for preparing complex organic compounds (Mekonnen, Westerlund, Havelková, Descomps, & Carlson, 2009). Similarly, another study explored the synthesis of various organic compounds using 1,3-dioxolane derivatives, indicating their versatility in chemical reactions (Kumar & Negi, 2015).
Pharmaceutical and Biomedical Research
In the field of pharmaceuticals, derivatives of 1,3-dioxolane are used in the synthesis of complex molecules. This includes the development of compounds that could potentially serve as intermediates in the synthesis of various pharmaceutical products (Johnson & Miller, 2009).
Material Science and Engineering
1,3-Dioxolane derivatives play a significant role in material science, particularly in the synthesis of polymers and other advanced materials. For instance, a study on the synthesis and characterization of poly(potassium 1-hydroxy acrylate) and its derivatives used 1,3-dioxolane derivatives, highlighting their application in developing materials with unique properties like high water absorption capacity (Kumar & Negi, 2015).
Liquid Crystal Technology
1,3-Dioxolane derivatives have been investigated for their applications in liquid crystal technology. Research has shown that these derivatives can enhance the dielectric and optical anisotropy of liquid crystals, making them suitable for use in advanced display technologies (Chen et al., 2015).
Green Chemistry and Sustainable Processes
The compound and its derivatives are also relevant in green chemistry. A study explored the process optimization and plant-wide control in the production of 1,3-dioxolane, emphasizing the importance of efficient and sustainable manufacturing processes (Pan et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that its targets could be various organic groups involved in these reactions.
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In transmetalation, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-(3-Bromopropyl)-1,3-dioxolane are likely related to its role in SM cross-coupling reactions . These reactions are widely applied in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways. The exact downstream effects would depend on the specific context of the reaction.
Result of Action
The result of the action of this compound would be the formation of new carbon–carbon bonds via SM cross-coupling reactions . This could lead to the synthesis of various organic compounds, depending on the specific reactants involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions depends on mild and functional group tolerant reaction conditions . Additionally, the stability of the compound could be affected by factors such as temperature, pH, and the presence of other chemicals.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Cellular Effects
The effects of 2-(3-Bromopropyl)-1,3-dioxolane on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, this compound can inhibit the activity of certain dehalogenase enzymes, thereby preventing the removal of halogen atoms from organic substrates. This inhibition can result in the accumulation of halogenated compounds within cells, affecting cellular metabolism and function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Exposure to light and heat can accelerate its degradation, leading to the formation of by-products that may affect its biochemical activity. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant impact on animal health. At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and apoptosis. These findings highlight the importance of dosage optimization in experimental settings to minimize adverse effects while maximizing the compound’s biochemical activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular biomolecules. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glutathione and reactive oxygen species, thereby impacting cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, facilitating its accumulation within cells. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and activity. These interactions are crucial for understanding the compound’s cellular distribution and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can regulate the activity and stability of this compound within cells .
Propriétés
IUPAC Name |
2-(3-bromopropyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIXIJRPYSOGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326815 | |
| Record name | 2-(3-bromopropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62563-07-9 | |
| Record name | 2-(3-bromopropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)






![5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269459.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)
![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)

